Bixafen-desmethyl

Vue d'ensemble

Description

Bixafen-desmethyl is a metabolite of bixafen, a pyrazole-carboxamide fungicide. Bixafen is primarily used to control stem and leaf diseases in cereals. This compound retains some of the fungicidal properties of its parent compound and is often studied for its environmental persistence and potential impacts on non-target organisms .

Méthodes De Préparation

The synthesis of bixafen-desmethyl involves the demethylation of bixafen. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired demethylation. Industrial production methods for bixafen and its metabolites, including this compound, often involve large-scale chemical synthesis processes that ensure high yield and purity. The exact reaction conditions and reagents used in these processes are proprietary and may vary between manufacturers .

Analyse Des Réactions Chimiques

Bixafen-desmethyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized metabolites.

Reduction: Under certain conditions, this compound can be reduced to other derivatives.

Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Agricultural Applications

Bixafen-desmethyl is primarily utilized in agriculture as a fungicide. It belongs to the carboxamide class and acts as a succinate dehydrogenase inhibitor, targeting various fungal pathogens.

Efficacy Against Fungal Diseases

- Target Pathogens : this compound is effective against a range of fungal diseases affecting crops such as wheat, barley, corn, and peanuts. It inhibits key metabolic processes in fungi, leading to their death.

- Application Methods : The compound can be applied through foliar sprays or soil treatments, with recommended application rates typically ranging from 0.0333 to 0.0894 lb a.i/A .

Residue Management

- Maximum Residue Levels (MRLs) : The European Food Safety Authority (EFSA) has established MRLs for bixafen in various crops to ensure food safety. These levels are crucial for compliance with agricultural regulations and consumer safety .

- Field Studies : Research has demonstrated that this compound residues can be effectively managed through proper application timing and methods, minimizing potential impacts on human health and the environment .

Environmental Impact

The environmental fate of this compound is an important consideration for its application in agriculture.

Persistence and Degradation

- Environmental Persistence : Studies indicate that this compound has a relatively low potential for bioaccumulation and is rapidly excreted by organisms. Its half-life in soil varies based on environmental conditions but is generally low, indicating quick degradation .

- Impact on Non-target Species : Investigations into the toxicity of this compound have shown minimal adverse effects on non-target species, suggesting a favorable environmental profile when used according to guidelines .

Ecotoxicological Studies

- Ecotoxicological assessments have been conducted to evaluate the effects of this compound on aquatic organisms and soil microorganisms. Results indicate low toxicity levels, making it a safer option compared to other fungicides .

Regulatory Considerations

This compound's use is subject to strict regulatory scrutiny to ensure safety for both humans and the environment.

Risk Assessment

- Comprehensive risk assessments have been conducted by organizations such as the WHO and EFSA, focusing on human health implications and environmental risks associated with bixafen applications .

- The assessments conclude that when used correctly, this compound poses minimal risks to human health and the environment, supporting its continued use in agricultural practices.

Compliance with Standards

Mécanisme D'action

Bixafen-desmethyl, like its parent compound bixafen, inhibits fungal respiration by binding to mitochondrial respiratory complex II. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. The molecular targets involved include succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain .

Comparaison Avec Des Composés Similaires

Bixafen-desmethyl is compared with other similar fungicidal compounds, such as:

Penflufen: Another pyrazole-carboxamide fungicide with similar modes of action.

Fluopyram: A fungicide that also targets mitochondrial respiration but with different binding sites.

Isoflucypram: Under development for controlling leaf spot diseases, exhibiting efficacy similar to bixafen

This compound is unique due to its specific binding affinity and environmental persistence, making it a compound of interest for both efficacy and environmental impact studies.

Activité Biologique

Bixafen-desmethyl, a significant metabolite of the fungicide bixafen, has garnered attention due to its biological activity and implications in agricultural practices. This article delves into the biological properties, metabolism, toxicity, and environmental fate of this compound, supported by relevant data tables and research findings.

Overview of Bixafen and Its Metabolite

Bixafen is a broad-spectrum fungicide belonging to the pyrazole class, primarily used in the control of various fungal pathogens in crops. This compound is one of its principal metabolites, formed through the demethylation process during metabolism. Understanding the biological activity of this compound is crucial for assessing its environmental impact and safety in agricultural applications.

Metabolism and Pharmacokinetics

Metabolic Pathways:

Bixafen undergoes extensive metabolism in both plants and animals, leading to several metabolites, including this compound. The primary metabolic pathways involve:

- Demethylation : The removal of methyl groups from the pyrazole ring.

- Hydroxylation : Subsequent hydroxylation of either the parent compound or its demethylated forms.

These processes result in various hydroxylated compounds that exhibit differing biological activities.

Pharmacokinetic Studies:

Research indicates that bixafen is rapidly absorbed and distributed throughout the body. A study involving Wistar rats demonstrated that:

- Absorption : Approximately 86% of the administered dose was absorbed.

- Excretion : The majority (over 91%) was excreted via feces within 24 hours, indicating a low potential for bioaccumulation .

The pharmacokinetic parameters are summarized in Table 1:

| Parameter | Male Rats (2 mg/kg) | Female Rats (2 mg/kg) | Male Rats (50 mg/kg) | Female Rats (50 mg/kg) |

|---|---|---|---|---|

| Cmax (µg/mL) | 0.49 | 0.56 | 6.55 | 5.39 |

| Tmax (h) | 2.0 | 4.0 | 8.0 | 8.0 |

| t½ (h) | 0.46 | 0.61 | 0.52 | 0.05 |

Biological Activity

This compound exhibits notable fungicidal activity against various fungal pathogens. Its action mechanism primarily involves the inhibition of succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain of fungi . This inhibition disrupts energy production within fungal cells, leading to cell death.

Toxicity Studies

Acute Toxicity:

In acute toxicity studies on rats, bixafen showed low oral toxicity (LD50 >2000 mg/kg), with minor irritant effects observed on skin and eyes .

Chronic Toxicity:

Long-term studies indicated systemic toxicity characterized by liver hypertrophy and thyroid effects at higher doses but no evidence of carcinogenic potential .

Developmental and Reproductive Toxicity:

this compound did not demonstrate significant reproductive or developmental toxicity in animal studies, although maternal toxicity was noted at high doses .

Environmental Fate

This compound's environmental behavior is critical for assessing its ecological impact:

- Residue Analysis : Studies have shown that residues persist in plant tissues but degrade over time under field conditions.

- Soil Metabolism : The compound undergoes degradation in soil, with half-lives varying based on environmental conditions .

Case Studies

- Field Trials : In trials assessing bixafen's efficacy against fungal diseases in wheat and barley, both bixafen and its metabolite demonstrated effective control with minimal phytotoxicity.

- Environmental Monitoring : Studies monitoring pesticide residues in water bodies adjacent to agricultural fields revealed low levels of this compound, suggesting effective degradation processes post-application .

Propriétés

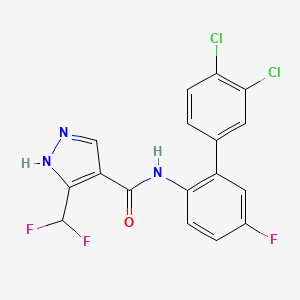

IUPAC Name |

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKWJIRAAGGZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.